
NS2 (114-121), Influenza
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NS2 (114-121), Influenza, is a fragment of the nonstructural protein 2 (NS2) from the influenza virus. This specific fragment, comprising amino acids 114 to 121, is recognized as an epitope, which means it can be used to study the immune response, particularly the activity of CD8+ cytotoxic T lymphocytes (CTLs) in antiviral immunity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of NS2 (114-121) involves peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly used, where the peptide is assembled step-by-step on a solid support. The process includes:
Coupling: The amino acids are sequentially added to the growing peptide chain.
Deprotection: Protecting groups are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the solid support.
Industrial Production Methods
Industrial production of peptides like NS2 (114-121) typically involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
Análisis De Reacciones Químicas
Types of Reactions
NS2 (114-121) can undergo various chemical reactions, including:
Oxidation: This can affect the methionine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to thiols.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis techniques.
Major Products
The major products of these reactions are typically modified peptides, which can be used to study the structure and function of the original peptide.
Aplicaciones Científicas De Investigación
NS2 (114-121) has several applications in scientific research:
Mecanismo De Acción
NS2 (114-121) plays a critical role in the influenza virus life cycle. It is involved in the nuclear export of viral ribonucleoprotein (vRNP) complexes. NS2 interacts with the export protein XPO1, facilitating the transport of vRNPs from the nucleus to the cytoplasm, ensuring that viral genomic segments are available for packaging into new virions . Additionally, NS2 is regulated by ubiquitination and deubiquitination processes, which affect its stability and function .
Comparación Con Compuestos Similares
Similar Compounds
NS1: Another nonstructural protein from the influenza virus, involved in immune evasion and viral replication.
M1: Matrix protein that plays a role in viral assembly and budding.
Uniqueness
NS2 is unique in its role in the nuclear export of vRNPs, a function not shared by NS1 or M1. This makes NS2 a critical target for studying the replication and assembly of the influenza virus .
Propiedades
Fórmula molecular |
C48H74N12O12 |
|---|---|
Peso molecular |
1011.2 g/mol |
Nombre IUPAC |
(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C48H74N12O12/c1-6-27(4)38(47(71)72)59-44(68)33(22-26(2)3)55-41(65)32(19-20-37(50)63)54-42(66)34(23-29-14-9-7-10-15-29)56-45(69)36(25-61)58-43(67)35(24-30-16-11-8-12-17-30)57-46(70)39(28(5)62)60-40(64)31(49)18-13-21-53-48(51)52/h7-12,14-17,26-28,31-36,38-39,61-62H,6,13,18-25,49H2,1-5H3,(H2,50,63)(H,54,66)(H,55,65)(H,56,69)(H,57,70)(H,58,67)(H,59,68)(H,60,64)(H,71,72)(H4,51,52,53)/t27-,28+,31-,32-,33-,34-,35-,36-,38-,39-/m0/s1 |
Clave InChI |
YULHIMSWVOYUSX-YCEUMREUSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canónico |
CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


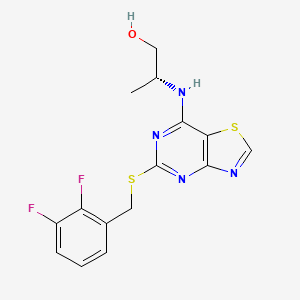
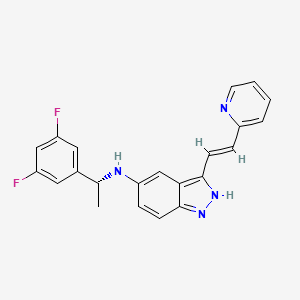

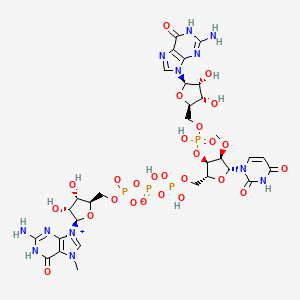
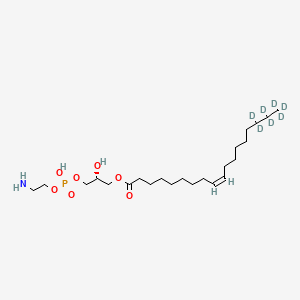


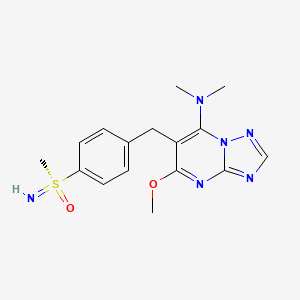
![1-[(2R,3S,5R)-3-azido-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12409571.png)
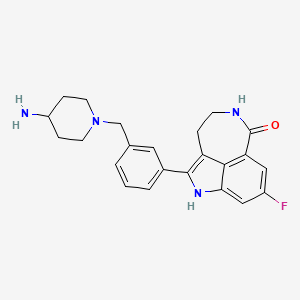
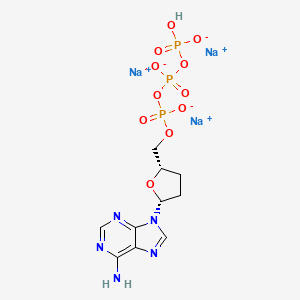
![2-[(1E,3E,5E)-5-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12409592.png)


